molecular formula C20H17NO5 B12413161 hCAXII-IN-1

hCAXII-IN-1

Cat. No.: B12413161
M. Wt: 351.4 g/mol
InChI Key: VTURXSGSWBEJIN-RUDMXATFSA-N
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Description

hCAXII-IN-1 is a compound known for its selective inhibition of tumor-related subtypes of human carbonic anhydrase IX and XII. These enzymes are involved in various physiological processes, including pH regulation and ion transport, and are overexpressed in certain types of cancer. The selective inhibition of these enzymes by this compound makes it a promising candidate for the development of novel cancer therapeutic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCAXII-IN-1 involves the preparation of pyrazole-based benzene sulfonamides. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

hCAXII-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups such as sulfonamides and pyrazoles. These reactions can include:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sulfonyl chlorides: For the formation of sulfonamide groups.

    Hydrazine: For the formation of the pyrazole ring.

    Benzene derivatives: For coupling reactions.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modifications to the pyrazole or benzene rings, which can alter the compound’s inhibitory activity and selectivity .

Scientific Research Applications

hCAXII-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

hCAXII-IN-1 exerts its effects by selectively inhibiting the activity of human carbonic anhydrase IX and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, which is crucial for maintaining pH balance in tissues. By inhibiting these enzymes, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of hCAXII-IN-1

This compound is unique due to its selective inhibition of tumor-related subtypes of carbonic anhydrase IX and XII, making it a promising candidate for cancer therapy. Unlike other inhibitors, this compound has shown higher selectivity and potency towards these specific isoforms, which are overexpressed in certain cancers .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide

InChI

InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+

InChI Key

VTURXSGSWBEJIN-RUDMXATFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC

Origin of Product

United States

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